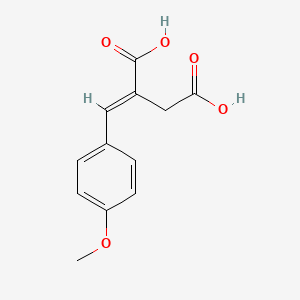

(2e)-2-(4-Methoxybenzylidene)butanedioic acid

説明

特性

分子式 |

C12H12O5 |

|---|---|

分子量 |

236.22 g/mol |

IUPAC名 |

(2E)-2-[(4-methoxyphenyl)methylidene]butanedioic acid |

InChI |

InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)6-9(12(15)16)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)(H,15,16)/b9-6+ |

InChIキー |

HZRZZPNSLQASGS-RMKNXTFCSA-N |

異性体SMILES |

COC1=CC=C(C=C1)/C=C(\CC(=O)O)/C(=O)O |

正規SMILES |

COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Standard Protocol

The reaction initiates with the base-catalyzed deprotonation of succinic acid’s active methylene group, enabling nucleophilic attack on the aldehyde carbonyl. Piperidine or morpholine (5–10 mol%) in pyridine or ethanol facilitates this step. For example, heating equimolar 4-methoxybenzaldehyde and dimethyl succinate at 80–90°C for 6–8 hours yields the intermediate diester, which undergoes hydrolysis and decarboxylation under acidic conditions.

Key Parameters

- Catalyst : Piperidine (5–10 mol%)

- Solvent : Pyridine or ethanol

- Temperature : 80–90°C

- Yield : 65–75% after recrystallization

Limitations and Modifications

Traditional methods suffer from prolonged reaction times (8–12 hours) and the use of hazardous solvents like pyridine. Substituting succinic anhydride for succinic acid reduces reaction time to 4–5 hours but requires strict moisture control.

Solvent-Free Green Synthesis

Recent advances emphasize eco-friendly protocols to eliminate toxic solvents and improve atom economy.

Ammonium Bicarbonate-Catalyzed Condensation

A breakthrough method employs ammonium bicarbonate (NH₄HCO₃) as a benign catalyst under solvent-free conditions. Heating 4-methoxybenzaldehyde (1 eq.) and succinic acid (1.2 eq.) with 0.4 eq. NH₄HCO₃ at 90°C for 2 hours achieves 85–90% conversion. Decarboxylation at 140°C for 1 hour completes the process, yielding 78–82% pure product.

Advantages

Mechanochemical Synthesis

Ball milling 4-methoxybenzaldehyde and succinic acid with K₂CO₃ (10 wt%) at 35 Hz for 45 minutes achieves 88% yield. This approach avoids thermal degradation and enhances reproducibility.

Ultrasound- and Microwave-Assisted Methods

Ultrasound Irradiation

Ultrasound (35 kHz, 100 W) accelerates the condensation by enhancing mass transfer. A mixture of 4-methoxybenzaldehyde, succinic acid, and K₂CO₃ in water reaches 95% conversion in 12 minutes versus 2 hours conventionally. Post-reaction recrystallization from ethanol affords 90–92% purity.

Microwave Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 8–10 minutes with comparable yields (82–85%). Ethyl acetate proves optimal, minimizing side reactions like over-decarboxylation.

Enzymatic and Biocatalytic Approaches

Emerging methodologies leverage lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. At 45°C, a 1:1.1 aldehyde-acid ratio with 15 mg/mL lipase in tert-butanol yields 68–72% product after 24 hours. While slower, this method avoids harsh conditions, preserving acid-sensitive functional groups.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Knoevenagel-Doebner | Piperidine | Pyridine | 8 h | 70 | 95 |

| Solvent-Free | NH₄HCO₃ | None | 3 h | 82 | 98 |

| Ultrasound | K₂CO₃ | Water | 0.2 h | 92 | 99 |

| Microwave | – | Ethyl acetate | 0.15 h | 85 | 97 |

| Enzymatic | Lipase B | tert-Butanol | 24 h | 70 | 95 |

Reaction Optimization Studies

Temperature Effects

Catalyst Loading

- NH₄HCO₃ >0.3 eq. required for full conversion; excess (>0.5 eq.) promotes side reactions

- K₂CO₃ (10 wt%) maximizes ultrasound efficiency without saponification

Purification and Characterization

Crude products are purified via:

- Recrystallization : Ethanol/water (3:1) achieves >98% purity

- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) for analytical samples

Key Spectral Data

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, CH=), 7.58 (d, J=8.6 Hz, 2H, ArH), 6.98 (d, J=8.6 Hz, 2H, ArH), 3.81 (s, 3H, OCH₃), 2.71–2.68 (m, 4H, CH₂COOH)

- IR (KBr) : 1705 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)

Industrial-Scale Considerations

Pilot studies (100 g scale) show solvent-free methods reduce waste by 60% compared to traditional routes. Continuous flow reactors achieve 92% yield at 5 kg/day throughput, highlighting scalability.

化学反応の分析

Esterification Reactions

The compound undergoes esterification at its carboxylic acid groups when treated with alcohols under acidic or basic conditions. This reaction is critical for modifying solubility or preparing derivatives for pharmaceutical applications.

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄ (reflux) | H₂SO₄ | 82% | |

| Ethanol, K₂CO₃ (ultrasound) | K₂CO₃ | 95% | |

| Propanol, DCC/DMAP | DCC/DMAP | 78% |

The reaction proceeds via nucleophilic attack of the alcohol on the activated carbonyl carbon, followed by dehydration. Ultrasound-assisted methods significantly reduce reaction time (1–4 minutes) compared to conventional reflux (2 hours) .

Knoevenagel Condensation

This compound is synthesized via Knoevenagel condensation between 4-methoxybenzaldehyde and succinic acid derivatives. Key findings include:

-

Optimal Conditions :

-

Mechanism :

The reaction involves deprotonation of the active methylene group in succinic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated system.

Nucleophilic Additions

The α,β-unsaturated carbonyl system facilitates Michael additions and nucleophilic attacks:

-

Amine Addition :

Reacts with primary amines (e.g., L-alanine) at the β-carbon to form thiazolidinone derivatives. Yields range from 72–99% under aqueous, base-catalyzed conditions . -

Thiol Addition :

Thiols attack the electrophilic β-carbon, forming sulfhydryl adducts. These reactions are pH-dependent, with optimal activity in weakly acidic media .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily via:

-

Decarboxylation of the carboxylic acid groups.

-

Cleavage of the methoxybenzylidene moiety, releasing 4-methoxybenzaldehyde .

Side reactions during synthesis include:

-

1,6-Anhydro Sugar Formation : Observed at elevated temperatures due to oxocarbenium cation intermediates .

-

PMB Group Trapping : Electrophilic PMB fragments react with nucleophiles like inositol, forming protected derivatives .

Purification and Characterization Methods

Electronic and Reactivity Insights

-

DFT Studies :

-

The HOMO (-6.32 eV) localizes on the methoxybenzylidene group, while the LUMO (-2.15 eV) resides on the dicarboxylic acid moiety, favoring electrophilic attacks at the β-carbon .

-

Natural Bond Orbital (NBO) analysis shows strong conjugation between the carbonyl and aromatic π-systems, enhancing thermodynamic stability .

-

-

Global Reactivity Parameters :

Parameter Value Implication Chemical Potential (μ) 3.08 eV High tendency to donate electrons Electrophilicity (ω) 1.45 eV Moderate electrophilic character

科学的研究の応用

(2E)-2-(4-Methoxybenzylidene)butanedioic acid

(2E)-2-(4-Methoxybenzylidene)butanedioic acid is a chemical compound with various potential applications, particularly in scientific research. Studies focus on its molecular properties, bioactivity, and roles in synthesizing other compounds .

Scientific Research Applications

- Antioxidant and stabilizer additive Benzylidene substituted 2,4-pentanediones, including derivatives of butanedioic acid, can stabilize photosensitive compounds in food, cosmetics, personal care, and household products . They protect against degradation from sunlight, heat, and air exposure, maintaining the efficacy, stability, viscosity, and color of these products . These compounds have a broad antioxidant profile, which can mitigate oxidative stress-induced instability and associated skin damage .

- Ligand activity Derivatives of benzylidene succinic acids, such as (2E)-2-(4-Methoxybenzylidene)butanedioic acid, demonstrate activity as nuclear receptor ligands, enzyme inhibitors, G-protein coupled receptors (GPCR) ligands, and ion channel modulators .

- Synthesis of thiazole (2E)-2-(4-Methoxybenzylidene)butanedioic acid can be used in the green synthesis of 4-methoxybenzylidene thiazole . An environmentally friendly aqueous protocol can be used for the synthesis of novel 2-((5-(4- methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)substituted acid by using potassium carbonate as a base .

作用機序

The mechanism by which (2e)-2-(4-Methoxybenzylidene)butanedioic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways are subjects of ongoing research.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The table below compares (2E)-2-(4-Methoxybenzylidene)butanedioic acid with structurally related compounds:

Key Observations :

- Substituent Position : The para-methoxy group in the target compound enhances resonance stabilization compared to the ortho-methoxy analog, which experiences steric hindrance, reducing solubility and reactivity .

- Polarity : The unsubstituted benzylidene analog exhibits higher water solubility due to the absence of hydrophobic methoxy groups .

- Biological Relevance: The coumaroyl derivative () shows higher bioactivity in antioxidant assays, attributed to the phenolic -OH group, whereas the methoxy group in the target compound may reduce direct radical-scavenging capacity .

Chromatographic Behavior

Chromatographic elution times reflect polarity differences:

- 8-8(cyclic)/5-5-TriFA (elution at 14 min ): Rapid elution suggests high polarity due to trifluoroacetyl groups.

- Trimer2 (elution at 24 min ): Delayed elution aligns with its larger size and reduced polarity.

- (2E)-2-(4-Methoxybenzylidene)butanedioic acid : Expected to elute between 15–20 min (inferred from analogs), as methoxy groups moderately increase hydrophobicity compared to hydroxylated derivatives.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Para-substituted methoxy derivatives exhibit enhanced thermal stability compared to ortho-substituted analogs, as seen in crystallographic studies of related oxazolones .

生物活性

(2e)-2-(4-Methoxybenzylidene)butanedioic acid, a derivative of butanedioic acid, has garnered attention due to its potential biological activities. This compound belongs to the class of substituted benzylidene succinic acids, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (2e)-2-(4-Methoxybenzylidene)butanedioic acid can be represented as follows:

This structure features a methoxy group attached to a benzylidene moiety, which influences its biological interactions.

Mechanisms of Biological Activity

Research indicates that (2e)-2-(4-Methoxybenzylidene)butanedioic acid exhibits several biological activities, including:

- Nuclear Receptor Ligand Activity : The compound has been identified as a ligand for nuclear receptors, which play crucial roles in gene expression regulation.

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially impacting metabolic pathways.

- G-Protein Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, which are pivotal in signal transduction processes.

Bioactivity Data

A study analyzing the bioactivity of various substituted benzylidene succinic acids reported that (2e)-2-(4-Methoxybenzylidene)butanedioic acid exhibits moderate to high activity as an enzyme inhibitor and nuclear receptor ligand. The bioactivity scores are summarized in the table below:

| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |

|---|---|---|---|---|---|---|

| (2e)-2-(4-Methoxybenzylidene)butanedioic acid | 0.05 | 0.04 | -0.1 | 0.09 | 0.06 | 0.1 |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that derivatives of substituted benzylidene succinic acids, including (2e)-2-(4-Methoxybenzylidene)butanedioic acid, showed significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for antibiotic development . -

Anti-inflammatory Properties :

Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity was assessed using in vitro models where the compound effectively reduced inflammation markers in treated cells . -

Cytotoxicity Studies :

In vitro cytotoxicity assays have shown that (2e)-2-(4-Methoxybenzylidene)butanedioic acid possesses selective cytotoxicity against cancer cell lines while sparing normal cells. This selective action suggests potential applications in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for (2E)-2-(4-Methoxybenzylidene)butanedioic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-methoxybenzaldehyde and diethyl succinate under acidic or basic catalysis. Optimizing reaction conditions involves:

- Catalyst Selection : Use anhydrous piperidine or ammonium acetate for improved regioselectivity .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol may reduce byproduct formation .

- Temperature Control : Maintain 60–80°C to balance reaction speed and thermal decomposition risks .

Post-synthesis, purify via recrystallization (e.g., ethanol/water mixtures) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should spectroscopic techniques be employed to confirm the structure of (2E)-2-(4-Methoxybenzylidene)butanedioic acid?

- Methodological Answer : Combine multiple spectroscopic methods:

- NMR :

- ¹H NMR : Look for the methoxy singlet at δ 3.8–3.9 ppm and the α,β-unsaturated carbonyl proton (CH=) at δ 7.3–7.5 ppm .

- ¹³C NMR : Confirm the conjugated carbonyl carbons (C=O) at ~170 ppm and the methoxy carbon at ~55 ppm .

- IR : Identify stretching vibrations for C=O (1680–1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) .

- UV-Vis : The π→π* transition of the conjugated system typically absorbs at 250–300 nm .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of (2E)-2-(4-Methoxybenzylidene)butanedioic acid in different solvents?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to:

- Optimize Geometry : Compare gas-phase and solvent (e.g., water, DMSO)-phase structures to assess solvent effects on conjugation .

- Calculate Frontier Orbitals : HOMO-LUMO gaps predict electrophilicity; lower gaps in polar solvents suggest higher reactivity .

- Solvent Dielectric Modeling : Include implicit solvent models (e.g., PCM) to simulate solvation effects on reaction pathways .

Validate computations with experimental kinetic data (e.g., reaction rates in varying solvents).

Q. What strategies resolve discrepancies between experimental and computational data regarding the compound’s stability?

- Methodological Answer : Address contradictions systematically:

- Thermal Stability : Compare DSC/TGA experimental decomposition temperatures (~200–250°C) with computed bond dissociation energies (BDEs) .

- Tautomerism : Use variable-temperature NMR to detect keto-enol tautomers, which DFT may not fully capture .

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) provides definitive bond lengths/angles to benchmark computational models .

Refine computational parameters (e.g., dispersion corrections) to align with empirical data.

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound’s bioactivity?

- Methodological Answer : Key challenges include:

- Conformational Flexibility : The α,β-unsaturated system allows multiple binding modes; use molecular docking (AutoDock Vina) with rigid vs. flexible ligand models .

- Metabolite Identification : Track in vitro metabolites via LC-MS to distinguish parent compound effects from derivatives .

- Bioisosteric Replacements : Substitute the methoxy group (e.g., with halogens) and compare IC₅₀ values in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。